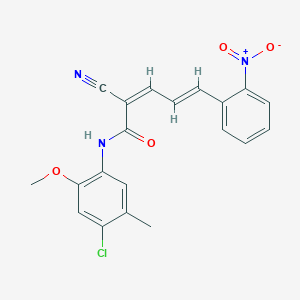
Acide 3-éthényl-5-fluorobenzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-5-fluorobenzoic acid is an organic compound with the molecular formula C9H7FO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by an ethenyl group and a fluorine atom, respectively
Applications De Recherche Scientifique
3-Ethenyl-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenyl-5-fluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluorobenzoic acid.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 3-ethenyl-5-fluorobenzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Types of Reactions:
Substitution Reactions: The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions, such as hydrogenation, to form the corresponding alkane.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Substitution Products: Various substituted benzoic acids.
Addition Products: Saturated derivatives of the ethenyl group.
Oxidation Products: Esters and other oxidized derivatives.
Mécanisme D'action
The mechanism of action of 3-ethenyl-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ethenyl group and fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
3-Ethenylbenzoic Acid: Lacks the fluorine atom, resulting in different chemical properties.
5-Fluorobenzoic Acid: Lacks the ethenyl group, affecting its reactivity and applications.
3-Fluoro-4-vinylbenzoic Acid: A positional isomer with different substitution patterns on the benzene ring.
Uniqueness: 3-Ethenyl-5-fluorobenzoic acid is unique due to the presence of both the ethenyl group and the fluorine atom, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-ethenyl-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h2-5H,1H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQIGUCTUYFWER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B2414086.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]naphthalene-2-sulfonamide](/img/structure/B2414088.png)






![(2E)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-(furan-3-yl)prop-2-enamide](/img/structure/B2414098.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2414101.png)
![5-{[(3-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2414103.png)

